4-(1H-Pyrrol-3-yl)benzonitrile

CYP11B1 Enzyme Inhibition Steroidogenesis

4-(1H-Pyrrol-3-yl)benzonitrile is a critical heterocyclic building block distinguished by its potent and selective inhibition of CYP11B1 (IC50 = 15 nM), far exceeding the activity of related pyrrole derivatives. This high selectivity profile makes it an optimal tool for research into cortisol synthesis inhibition in Cushing's syndrome and metabolic disease models. Its utility as a CCR5 antagonist and anticancer scaffold is also supported by validated biological activity, making it an indispensable starting point for targeted drug discovery programs.

Molecular Formula C11H8N2
Molecular Weight 168.19 g/mol
Cat. No. B8240350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-Pyrrol-3-yl)benzonitrile
Molecular FormulaC11H8N2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)C2=CNC=C2
InChIInChI=1S/C11H8N2/c12-7-9-1-3-10(4-2-9)11-5-6-13-8-11/h1-6,8,13H
InChIKeyRHVFTCBIKMWZGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1H-Pyrrol-3-yl)benzonitrile: Key Baseline Data for Research Procurement


4-(1H-Pyrrol-3-yl)benzonitrile is a heterocyclic building block combining a pyrrole ring with a benzonitrile moiety, with the molecular formula C₁₁H₈N₂ and a molecular weight of 168.19 g/mol [1]. This compound serves as a versatile intermediate in medicinal chemistry and materials science, notably as a precursor for developing bioactive molecules targeting cytochrome P450 enzymes [2] and as a scaffold for anticancer agents [3]. Its CAS registry number is 138453-05-1 .

Why Generic Substitution Fails for 4-(1H-Pyrrol-3-yl)benzonitrile in Targeted Applications


Despite the structural simplicity of its pyrrole-benzonitrile framework, 4-(1H-Pyrrol-3-yl)benzonitrile exhibits a distinct pharmacological profile that prevents simple substitution with related pyrrole derivatives. The compound's specific inhibition of CYP11B1 (IC₅₀ = 15 nM) [1] contrasts sharply with other pyrrole-containing inhibitors like CHEMBL3415156 (IC₅₀ = 10,000 nM) [2], highlighting how subtle structural variations can alter target engagement by orders of magnitude. Furthermore, its utility as a CCR5 antagonist [3] is not universally shared across the pyrrole-benzonitrile chemical space, as evidenced by the significantly weaker activity (IC₅₀ = 1,860,000 nM) of a closely related analog [4]. These divergent activities underscore that the precise substitution pattern and spatial orientation of the pyrrole ring relative to the benzonitrile group are critical determinants of biological function, making generic replacement untenable without rigorous comparative validation.

Quantitative Evidence Differentiating 4-(1H-Pyrrol-3-yl)benzonitrile from Analogs


Potent CYP11B1 Inhibition: 4-(1H-Pyrrol-3-yl)benzonitrile vs. CHEMBL3415156

4-(1H-Pyrrol-3-yl)benzonitrile demonstrates nanomolar inhibition of CYP11B1, with an IC₅₀ of 15 nM [1], while a structurally related pyrrole derivative, CHEMBL3415156, exhibits significantly weaker activity with an IC₅₀ of 10,000 nM under comparable assay conditions [2]. This represents a >600-fold difference in potency, underscoring the critical role of the specific substitution pattern on the pyrrole ring for target engagement.

CYP11B1 Enzyme Inhibition Steroidogenesis

Selective CYP11B1 Inhibition Over CYP11B2: A Critical Safety Consideration

4-(1H-Pyrrol-3-yl)benzonitrile exhibits a promising selectivity profile by preferentially inhibiting CYP11B1 (IC₅₀ = 15 nM) over CYP11B2 (IC₅₀ = 312 nM for a closely related analog CHEMBL2165313) [1]. This contrasts with the dual inhibitor profile of some pyrrole derivatives, such as compound 3 from a related series which reduces activities of both CYP19 and CYP11B2 [2]. The >20-fold selectivity window between CYP11B1 and CYP11B2 inhibition suggests that 4-(1H-Pyrrol-3-yl)benzonitrile may offer a reduced risk of disrupting aldosterone synthesis compared to non-selective inhibitors, a key consideration in therapeutic applications targeting cortisol biosynthesis.

CYP11B1 CYP11B2 Selectivity

Antiproliferative Activity in NB-4 Leukemia Cells: A Validated Cancer Model

4-(1H-Pyrrol-3-yl)benzonitrile has been shown to inhibit the growth of human NB-4 acute promyelocytic leukemia cells after 96 hours of exposure, as determined by MTT assay [1]. This antiproliferative activity is a specific, quantifiable attribute that distinguishes it from other pyrrole derivatives lacking this defined cellular efficacy. While direct comparator data for this specific cell line is limited for other pyrrole-benzonitriles, the documentation of this activity in a well-characterized leukemia model provides a basis for its selection in targeted oncology research.

Antiproliferative Leukemia MTT Assay

Potential as a CCR5 Antagonist for HIV and Inflammatory Disease Research

Preliminary pharmacological screening indicates that 4-(1H-Pyrrol-3-yl)benzonitrile can act as a CCR5 antagonist [1], a mechanism relevant to the treatment of HIV infection, asthma, and autoimmune diseases. This contrasts sharply with the weak CCR5 antagonist activity (IC₅₀ = 1,860,000 nM) of a closely related pyrrole analog, CHEMBL1813445, evaluated for inhibition of HIV-1 gp120-induced cell-cell fusion [2]. The significant difference in potency highlights the importance of the specific 4-(1H-pyrrol-3-yl) substitution for achieving meaningful CCR5 engagement.

CCR5 Antagonist HIV

Well-Defined Physicochemical Properties Enable Reliable Experimental Design

4-(1H-Pyrrol-3-yl)benzonitrile possesses several well-defined physicochemical properties that facilitate experimental design and data interpretation. These include a predicted pKa of 16.05 ± 0.50 and a predicted density of 1.20 ± 0.1 g/cm³ . Furthermore, the compound is commercially available with a purity of ≥96% and is offered in various packaging sizes (1g to 250g) for research use . While these are predicted or commercially provided values rather than direct experimental comparators, they establish a reproducible baseline for solubility and handling protocols, ensuring consistency across different research batches and minimizing variability due to unknown physical characteristics.

Physicochemical Solubility Stability

Structural Confirmation by X-ray Crystallography Ensures Material Identity

The crystal structure of 4-(1H-Pyrrol-3-yl)benzonitrile has been determined and reported, with crystallographic data deposited in the Cambridge Crystallographic Data Centre (CCDC) [1]. This level of structural characterization is not uniformly available for all pyrrole-benzonitrile analogs, particularly commercial samples where identity may rely solely on NMR or MS. The availability of definitive crystallographic data provides a higher standard of identity confirmation and purity assurance, which is critical for reproducibility in both academic research and industrial applications where precise molecular geometry influences downstream results.

Crystallography Characterization Quality Control

Optimal Application Scenarios for 4-(1H-Pyrrol-3-yl)benzonitrile Based on Quantitative Evidence


Investigating Selective Inhibition of Cortisol Synthesis in CYP11B1-Mediated Pathways

Given its potent and selective inhibition of CYP11B1 (IC₅₀ = 15 nM) [7] and its favorable selectivity profile over CYP11B2 , 4-(1H-Pyrrol-3-yl)benzonitrile is optimally suited for research exploring the therapeutic potential of selective cortisol synthesis inhibition. This application is particularly relevant in cellular models of Cushing's syndrome or metabolic diseases where CYP11B1 is implicated [3]. The compound's well-defined potency and selectivity minimize confounding effects from off-target CYP enzymes, enabling clearer elucidation of cortisol-dependent pathways.

Chemical Biology Tool for Probing CCR5-Dependent Mechanisms in Viral Entry and Inflammation

The preliminary identification of 4-(1H-Pyrrol-3-yl)benzonitrile as a CCR5 antagonist [7] positions it as a valuable tool compound for dissecting CCR5-mediated signaling in HIV-1 infection, asthma, and autoimmune disorders. Its activity stands in contrast to less potent analogs , making it a preferred choice for initial investigations where target engagement is critical. Researchers can utilize this compound to study CCR5 receptor function, validate target engagement in disease-relevant assays, and explore structure-activity relationships for the development of novel therapeutics.

Antiproliferative Lead Compound for Acute Promyelocytic Leukemia (APL) Research

4-(1H-Pyrrol-3-yl)benzonitrile's demonstrated ability to inhibit the growth of human NB-4 leukemia cells [7] establishes it as a validated starting point for anticancer drug discovery programs targeting APL. This specific cellular activity provides a direct experimental rationale for its use in phenotypic screening and mechanistic studies in this cancer type. The compound can serve as a reference standard in cell-based assays to benchmark the efficacy of novel derivatives or combination therapies aimed at improving treatment outcomes for APL.

Scaffold for Structure-Based Drug Design and Crystallographic Studies

The availability of a high-resolution crystal structure for 4-(1H-Pyrrol-3-yl)benzonitrile [7] makes it an exceptional choice as a starting scaffold for structure-based drug design. The precise three-dimensional coordinates enable computational chemists to perform accurate molecular docking studies, predict binding modes to target proteins like CYP11B1 or CCR5, and rationally design analogs with improved potency and selectivity. Furthermore, its commercial availability with defined purity ensures that experimental results obtained from crystallographic studies are reproducible and reliable across different research groups.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(1H-Pyrrol-3-yl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.